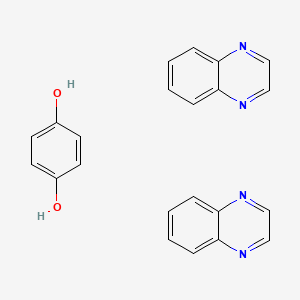
Quinoxaline-hydroquinone (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-hydroquinone (2/1) is a compound formed by the combination of quinoxaline and hydroquinone in a 2:1 ratio Quinoxaline is a nitrogen-containing heterocyclic compound known for its wide range of biological activities and applications in various fields, including pharmaceuticals and materials science Hydroquinone, on the other hand, is a well-known reducing agent and is commonly used in the production of polymers, dyes, and as a skin-lightening agent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-hydroquinone (2/1) typically involves the reaction of quinoxaline derivatives with hydroquinone under specific conditions. One common method involves the use of a zinc triflate catalyst in an acetonitrile solvent at room temperature, yielding high product efficiency . Another approach involves the direct C-H functionalization of quinoxaline derivatives using heterogeneous catalysis, which provides an environmentally friendly and sustainable method for the synthesis of quinoxaline-hydroquinone derivatives .
Industrial Production Methods: Industrial production of quinoxaline-hydroquinone (2/1) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-hydroquinone (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form quinoxaline-2,3-diones and other derivatives under specific conditions . Reduction reactions involving quinoxaline-hydroquinone (2/1) can lead to the formation of hydroquinone derivatives with different functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of quinoxaline-hydroquinone (2/1) include hydrogen peroxide for oxidation reactions and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products: The major products formed from the reactions of quinoxaline-hydroquinone (2/1) include quinoxaline-2,3-diones, hydroquinone derivatives, and other functionalized quinoxaline compounds
Scientific Research Applications
Quinoxaline-hydroquinone (2/1) has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds and as a catalyst in organic reactions . In biology and medicine, quinoxaline-hydroquinone (2/1) derivatives have shown potential as antibacterial, antifungal, and anticancer agents . The compound is also used in the development of new materials with specific electronic and optical properties, making it valuable in the field of materials science .
Mechanism of Action
The mechanism of action of quinoxaline-hydroquinone (2/1) involves its interaction with specific molecular targets and pathways. For example, hydroquinone reduces melanin pigment production through the inhibition of the tyrosinase enzyme, which is involved in the initial step of the melanin pigment biosynthesis pathway . Quinoxaline derivatives, on the other hand, can cause DNA damage and inhibit the growth of bacteria and cancer cells by interfering with their cellular processes .
Comparison with Similar Compounds
- Quinoxaline-1,4-dioxides
- Quinoxaline-2,3-diones
- Hydroquinone derivatives
- Quinoxaline-2-carboxylic acid derivatives
Properties
CAS No. |
926689-34-1 |
|---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzene-1,4-diol;quinoxaline |
InChI |
InChI=1S/2C8H6N2.C6H6O2/c2*1-2-4-8-7(3-1)9-5-6-10-8;7-5-1-2-6(8)4-3-5/h2*1-6H;1-4,7-8H |
InChI Key |
QTWAYIHANLEAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC=N2.C1=CC=C2C(=C1)N=CC=N2.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















